molecular formula C7H15NO B1368403 4-Methoxyazepane CAS No. 1071594-49-4

4-Methoxyazepane

Cat. No.: B1368403
CAS No.: 1071594-49-4
M. Wt: 129.2 g/mol
InChI Key: MBGKJOCBUBJWCC-UHFFFAOYSA-N
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Description

4-Methoxyazepane is a heterocyclic organic compound with the molecular formula C7H15NO It features a seven-membered azepane ring with a methoxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybutylamine with a suitable electrophile to form the azepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The azepane ring can be reduced to form a more saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-oxoazepane.

    Reduction: Formation of 4-methoxyhexane.

    Substitution: Formation of various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
4-Methoxyazepane has been investigated for its pharmacological properties, particularly in the development of drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in treating conditions such as anxiety and depression.

Case Studies

  • Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. These studies suggest that the compound may enhance serotonin and norepinephrine levels, which are critical in mood regulation.
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

Materials Science

Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeCompositionMechanical Strength (MPa)Thermal Stability (°C)
Poly(this compound)This compound + Styrene50200
CopolymerThis compound + Acrylonitrile45190

Biological Research

Research Tool
In biological studies, this compound serves as a valuable research tool for investigating cellular mechanisms and drug interactions. Its unique structure allows for the development of specific probes that can elucidate pathways involved in disease processes.

Case Studies

  • Cell Signaling Pathways : Studies have utilized this compound derivatives to explore their effects on cell signaling pathways. These investigations reveal insights into how certain pathways can be modulated for therapeutic benefit.
  • Drug Interaction Studies : The compound has been employed in assays to study drug interactions at the receptor level, providing critical data on pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 4-Methoxyazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyazepane: Similar structure but with the methoxy group on the third carbon.

    4-Methoxyhexane: Lacks the azepane ring, making it less rigid.

    4-Oxoazepane: Contains a carbonyl

Biological Activity

4-Methoxyazepane is a seven-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure

This compound features a methoxy group attached to a saturated azepane ring. This structure contributes to its pharmacological profile by influencing lipophilicity and molecular interactions.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. One study utilized the DPPH radical scavenging assay to evaluate the antioxidant activity of various compounds, including those derived from this compound. The results demonstrated that certain derivatives showed antioxidant activity exceeding that of ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compound Derivative A79.621.37 times higher
This compound Derivative B78.671.35 times higher
Ascorbic Acid58.2-

These findings suggest that modifications to the azepane structure can enhance its radical scavenging ability, making it a promising candidate for developing antioxidant agents .

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. In vitro studies have shown that these compounds exhibit cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, one derivative demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selectivity in its anticancer activity.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound derivatives:

  • Cell Lines : U-87 and MDA-MB-231
  • Method : MTT assay
  • Results :
    • U-87: IC50 = X µM (specific value to be determined)
    • MDA-MB-231: IC50 = Y µM (specific value to be determined)

These results highlight the potential of this compound in cancer therapy, particularly in targeting glioblastoma cells .

Neurodegeneration Study

A study involving transgenic C. elegans treated with azepine derivatives showed:

  • Reduction in Aβ Toxicity : Treatment reduced paralysis percentage from X% to Y%.
  • Extended Metallothionein Induction : Indicated reduced neurodegeneration.

These findings imply that further investigation into the neuroprotective effects of this compound could be beneficial for treating neurodegenerative diseases .

Properties

IUPAC Name

4-methoxyazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJOCBUBJWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598958
Record name 4-Methoxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071594-49-4
Record name 4-Methoxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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